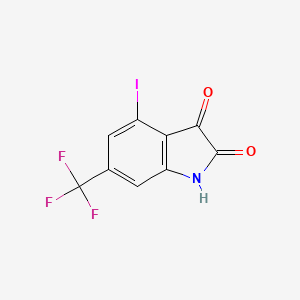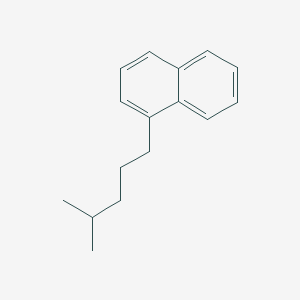![molecular formula C13H25ClSi B14260588 Silane, chloro[1-(3-cyclopenten-1-yl)-3,3-dimethylbutyl]dimethyl- CAS No. 161371-72-8](/img/structure/B14260588.png)
Silane, chloro[1-(3-cyclopenten-1-yl)-3,3-dimethylbutyl]dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, chloro[1-(3-cyclopenten-1-yl)-3,3-dimethylbutyl]dimethyl- is a specialized organosilicon compound It features a silicon atom bonded to a chlorine atom, two methyl groups, and a complex organic substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of silane, chloro[1-(3-cyclopenten-1-yl)-3,3-dimethylbutyl]dimethyl- typically involves the reaction of a chlorosilane with an appropriate organic substrate. One common method involves the reaction of chlorodimethylsilane with 1-(3-cyclopenten-1-yl)-3,3-dimethylbutyl lithium under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include steps for purification, such as distillation or chromatography, to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, chloro[1-(3-cyclopenten-1-yl)-3,3-dimethylbutyl]dimethyl- can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as alcohols or amines, to form new organosilicon compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: Reaction with water can lead to the formation of silanols and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols are common reagents for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation.
Reducing Agents: Lithium aluminum hydride is commonly used for reduction reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various organosilicon compounds can be formed.
Oxidation Products: Silanols and other oxidized derivatives.
Hydrolysis Products: Silanols and hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
Silane, chloro[1-(3-cyclopenten-1-yl)-3,3-dimethylbutyl]dimethyl- has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of advanced materials, including polymers and coatings.
Organic Synthesis: Serves as a reagent for introducing silicon-containing groups into organic molecules.
Biology and Medicine:
Industry: Used in the production of specialty chemicals and as a surface modifier for various substrates.
Wirkmechanismus
The mechanism of action of silane, chloro[1-(3-cyclopenten-1-yl)-3,3-dimethylbutyl]dimethyl- involves its ability to form strong bonds with other atoms, particularly carbon and oxygen. This allows it to act as a versatile building block in organic synthesis. The silicon-chlorine bond is particularly reactive, making it suitable for various substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorodimethylsilane: A simpler compound with similar reactivity but lacking the complex organic substituent.
Trimethylsilyl Chloride: Another chlorosilane with three methyl groups instead of the complex organic group.
Dimethyldichlorosilane: Contains two chlorine atoms and is used in the synthesis of siloxane polymers.
Uniqueness
Silane, chloro[1-(3-cyclopenten-1-yl)-3,3-dimethylbutyl]dimethyl- is unique due to its complex organic substituent, which imparts specific properties and reactivity. This makes it particularly useful in applications where tailored reactivity and functionality are required.
Eigenschaften
CAS-Nummer |
161371-72-8 |
|---|---|
Molekularformel |
C13H25ClSi |
Molekulargewicht |
244.87 g/mol |
IUPAC-Name |
chloro-(1-cyclopent-3-en-1-yl-3,3-dimethylbutyl)-dimethylsilane |
InChI |
InChI=1S/C13H25ClSi/c1-13(2,3)10-12(15(4,5)14)11-8-6-7-9-11/h6-7,11-12H,8-10H2,1-5H3 |
InChI-Schlüssel |
XRTSJZOQKARPOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(C1CC=CC1)[Si](C)(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]pent-4-enamide](/img/structure/B14260510.png)
![N-[4-(2,2-Diphenylethenyl)phenyl]-N-(4-methylphenyl)pyren-1-amine](/img/structure/B14260512.png)
![Bis[4-(tridecafluorohexyl)phenyl] diselenide](/img/structure/B14260522.png)
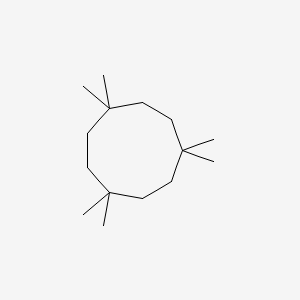
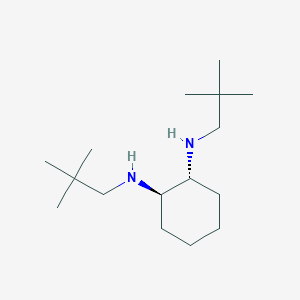

![[(Hex-2-en-2-yl)selanyl]benzene](/img/structure/B14260535.png)

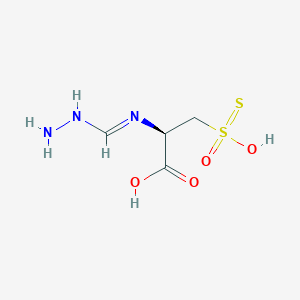
![2-Diazonio-1-[(octan-2-yl)oxy]ethen-1-olate](/img/structure/B14260549.png)

